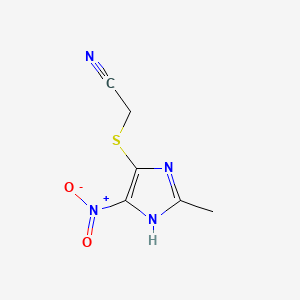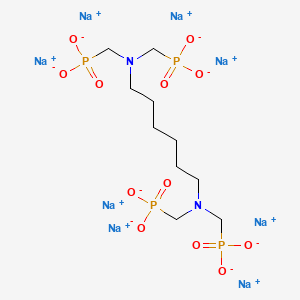
Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- is a compound that features a nitrile group attached to a substituted imidazole ring Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thioether linkage can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as acetonitrile and dimethyl sulfoxide are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the imidazole ring.
Aplicaciones Científicas De Investigación
Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage also plays a role in modulating the compound’s reactivity and interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.
Tinidazole: Another nitroimidazole used for its antiprotozoal and antibacterial activities.
Ornidazole: Similar to metronidazole, used in the treatment of infections.
Uniqueness
Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- is unique due to its specific substitution pattern on the imidazole ring and the presence of the thioether linkage.
Propiedades
Número CAS |
110579-00-5 |
|---|---|
Fórmula molecular |
C6H6N4O2S |
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C6H6N4O2S/c1-4-8-5(10(11)12)6(9-4)13-3-2-7/h3H2,1H3,(H,8,9) |
Clave InChI |
VZSGONQDUWUESD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1)[N+](=O)[O-])SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)












